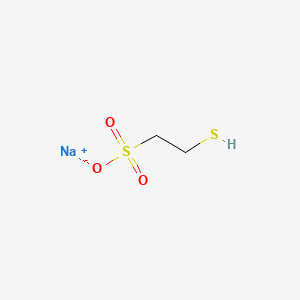
Methionine sulfoximine
描述
作用机制
甲硫氨酸亚磺酰胺通过被谷氨酰胺合成酶磷酸化来发挥作用. 产生的产物作为过渡态类似物,无法从活性位点扩散,从而抑制该酶 . 这种抑制阻止了谷氨酰胺的合成,导致谷氨酸产生减少,并防止兴奋性毒性 .
生化分析
Biochemical Properties
Methionine sulfoximine interacts with several enzymes and proteins. It is known to mimic glutamine and inhibit the enzymes γ-glutamylcysteine synthetase and glutamine synthetase . The inhibition of these enzymes by MSO is due to its phosphorylation by glutamine synthetase, resulting in a transition state analog that cannot diffuse from the active site .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce the production of Interleukin 6 (IL-6) and Tumor Necrosis Factor Alpha (TNFα) in mouse peritoneal macrophages triggered with lipopolysaccharide (LPS) . Furthermore, MSO inhibits glutamate production in the brain, thereby preventing excitotoxicity, a process that can lead to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its phosphorylation by glutamine synthetase . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This inhibition prevents the overproduction of glutamate, thereby preventing excitotoxicity .
Temporal Effects in Laboratory Settings
It is known that MSO is an irreversible inhibitor of glutamine synthetase , suggesting that its effects may persist as long as the enzyme is present.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, it has been found that sub-convulsive doses of MSO are neuroprotective in rodent models of hyperammonemia, acute liver disease, and amyotrophic lateral sclerosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutamine synthesis, where it acts as an inhibitor of glutamine synthetase . This inhibition affects the levels of both glutamine and glutamate in the brain .
Transport and Distribution
It is known that MSO can readily cross the blood-brain barrier, suggesting that it may be transported and distributed via the circulatory system .
Subcellular Localization
Given its role as an inhibitor of glutamine synthetase, it is likely that it localizes to the cytoplasm where this enzyme is typically found .
准备方法
甲硫氨酸亚磺酰胺可以通过多肽中甲硫氨酸残基的简单一步氧化合成 . 该过程涉及使用氧化剂将甲硫氨酸转化为甲硫氨酸亚磺酰胺. 此外,可以使用铜(II)介导的N–H交叉偶联在甲硫氨酸亚磺酰胺残基上与芳基硼酸试剂进行化学选择性后续修饰 . 工业生产方法通常涉及类似的氧化过程,但规模更大,反应条件经过优化,以确保高产率和高纯度。
化学反应分析
甲硫氨酸亚磺酰胺会发生各种化学反应,包括:
这些反应中常用的试剂包括氧化剂、铜(II)催化剂和芳基硼酸。这些反应形成的主要产物是具有各种官能团的甲硫氨酸亚磺酰胺衍生物。
科学研究应用
甲硫氨酸亚磺酰胺在科学研究中有着广泛的应用:
相似化合物的比较
甲硫氨酸亚磺酰胺因其对谷氨酰胺合成酶的特定抑制及其防止兴奋性毒性的能力而独一无二。类似的化合物包括:
丁二酰亚磺酰胺: 另一种以抑制 γ-谷氨酰半胱氨酸合成酶的能力而闻名的亚磺酰胺衍生物.
甲硫氨酸亚磺酰胺因其特定的非对映异构体及其在预防兴奋性毒性方面的独特作用机制而脱颖而出。
属性
IUPAC Name |
2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031266 | |
| Record name | Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Methionine sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1982-67-8 | |
| Record name | Methionine sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(S-methylsulphonimidoyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methionine sulfoximine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















